2-Phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid
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Overview
Description
2-Phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid is a heterocyclic organic compound that belongs to the class of tetrahydropyrimidines This compound is characterized by a pyrimidine ring that is partially hydrogenated and substituted with a phenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzaldehyde, urea, and ethyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions, leading to the formation of the desired tetrahydropyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can lead to the formation of fully hydrogenated pyrimidine derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products
Scientific Research Applications
2-Phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer properties could be related to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Ectoine: A cyclic amino acid derivative with protective properties against environmental stress.
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: An ester derivative with similar structural features.
Uniqueness
2-Phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid is unique due to its specific substitution pattern and the presence of both a phenyl group and a carboxylic acid group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H12N2O2 |
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Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H12N2O2/c14-11(15)9-6-12-10(13-7-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)(H,14,15) |
InChI Key |
QIUYMSWVNBLRAK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN=C(N1)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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